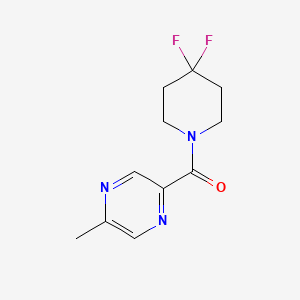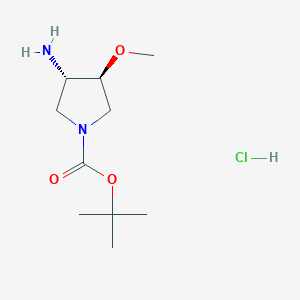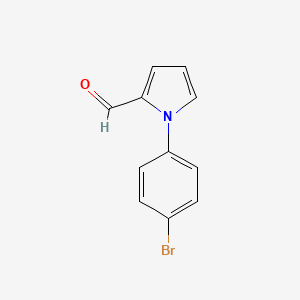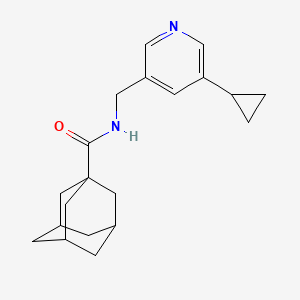![molecular formula C9H13ClN2 B2956703 (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine CAS No. 91367-25-8](/img/structure/B2956703.png)
(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine” is an organic compound that belongs to the class of amines. It contains a nitrogen atom bonded to a methyl group and an ethyl group, which is further bonded to a 3-chlorophenyl group .
Molecular Structure Analysis
The nitrogen atom in most amines, including this one, is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons. Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A notable application of related compounds to (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine is in anticancer research. Kattimani et al. (2013) synthesized a series of novel compounds, including one with a structure resembling this compound, and evaluated their in vitro anticancer activity against various human tumor cell lines. They found significant activity against leukemia, lung cancer, renal cancer, and other cancer types (Kattimani et al., 2013).
Catalytic Applications
Another interesting application lies in catalysis. Höhne et al. (2017) conducted a study where different N,N‐bis[chloro(aryl)phosphino]amines were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene. They observed a highly active and selective trimerization system, indicating potential industrial applications (Höhne et al., 2017).
Synthesis of New Ureido Sugars
Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the use of amino acid methyl, ethyl, or benzyl esters as amination agents in reactions, leading to the synthesis of new ureido sugars. This indicates potential applications in the development of novel biochemical compounds (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Antimicrobial Activity
The synthesis and evaluation of 2-aminothiophene derivatives, as described by Prasad et al. (2017), showcase potential applications in the development of antimicrobial agents. The synthesized compounds exhibited significant antimicrobial activities (Prasad et al., 2017).
Pharmaceutical Applications
Khanna, Soliva, and Speiser (1969) studied the dissolution behavior of epoxy-amine beads in acidic buffer solutions and the release of drugs embedded in these beads. This suggests potential applications in drug delivery systems (Khanna, Soliva, & Speiser, 1969).
Corrosion Inhibition
Boughoues et al. (2020) synthesized four amine derivative compounds, including one related to this compound, and investigated their performance as corrosion inhibitors on mild steel in acidic environments. This suggests applications in materials science and engineering (Boughoues et al., 2020).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound may be related to, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11-12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAQIPLTSSXTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)
![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)

![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)





![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)

![N-(4-Bromo-3-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2956641.png)
![N-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2956642.png)